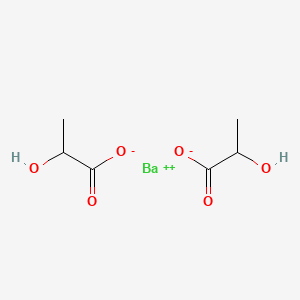
康佐诺尔 C
描述
KANZONOL C is an organic compound known for its potential therapeutic applications, particularly as a tyrosinase inhibitor. It is a white crystalline solid that is soluble in water, ethanol, and ether solvents. The compound has shown promise in inhibiting the growth and division of tumor cells, making it a candidate for anti-cancer treatments .
科学研究应用
KANZONOL C 具有广泛的科学研究应用:
化学: 它用作有机合成的试剂,并用作研究反应机理的模型化合物。
生物学: 研究该化合物对细胞过程的影响,特别是它在抑制酪氨酸酶中的作用,酪氨酸酶是一种参与黑色素产生的酶。
医药: KANZONOL C 由于其抑制肿瘤细胞生长的能力,正在被研究作为抗癌剂的潜力。
作用机制
KANZONOL C 主要通过抑制酪氨酸酶的活性发挥作用。这种酶在黑色素和其他色素的产生中起着至关重要的作用。通过抑制酪氨酸酶,KANZONOL C 可以干扰肿瘤细胞的生长和分裂。 所涉及的分子靶点和途径包括破坏调节细胞增殖和存活的信号转导途径 .
生化分析
Biochemical Properties
Kanzonol C plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, Kanzonol C has been shown to inhibit the activity of certain bacterial and fungal enzymes, thereby exerting its antimicrobial effects . Additionally, Kanzonol C interacts with proteins involved in cell signaling pathways, such as the MAPK and NF-κB pathways, which are crucial for regulating inflammation and immune responses . These interactions highlight the compound’s potential as a therapeutic agent for treating infections and inflammatory conditions.
Cellular Effects
Kanzonol C exerts various effects on different types of cells and cellular processes. It has been reported to exhibit cytotoxicity against cancer cell lines, including A549 and HCT116 cells, with IC50 values of 9.67 µM and 8.85 µM, respectively . Kanzonol C influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it inhibits the MAPK and NF-κB signaling pathways, which play essential roles in cell proliferation, differentiation, and apoptosis . By affecting these pathways, Kanzonol C can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Molecular Mechanism
The molecular mechanism of Kanzonol C involves its interactions with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Kanzonol C binds to specific enzymes and proteins, altering their activity and function. For instance, it inhibits the activity of bacterial and fungal enzymes, thereby exerting its antimicrobial effects . Additionally, Kanzonol C modulates the activity of proteins involved in the MAPK and NF-κB signaling pathways, leading to changes in gene expression and cellular responses . These molecular interactions underpin the compound’s therapeutic potential in treating infections, inflammation, and cancer.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Kanzonol C can change over time due to its stability, degradation, and long-term impact on cellular function. Kanzonol C is generally stable when stored at 4°C and protected from light . Its stability in solution has not been extensively studied, and it is recommended to use stock solutions within one month to avoid degradation . Long-term studies have shown that Kanzonol C can maintain its cytotoxic and antimicrobial activities over extended periods, making it a reliable compound for research and therapeutic applications .
Dosage Effects in Animal Models
The effects of Kanzonol C vary with different dosages in animal models. Studies have shown that Kanzonol C exhibits dose-dependent cytotoxicity and antimicrobial activity . At lower doses, Kanzonol C can effectively inhibit the growth of bacteria and fungi without causing significant toxicity to host cells . At higher doses, Kanzonol C may induce toxic or adverse effects, such as liver and kidney damage, highlighting the importance of determining the optimal dosage for therapeutic applications
Metabolic Pathways
Kanzonol C is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. As a flavonoid, Kanzonol C is a part of the flavonoid biosynthetic pathway, which involves several enzymatic reactions . It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . Additionally, Kanzonol C may affect the metabolism of other compounds by inhibiting or activating specific enzymes, thereby altering their bioavailability and therapeutic efficacy . Understanding the metabolic pathways of Kanzonol C is crucial for optimizing its use in therapeutic applications.
Transport and Distribution
Kanzonol C is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . Once inside the cells, Kanzonol C can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The distribution of Kanzonol C within tissues is influenced by factors such as its solubility, stability, and interactions with cellular components . These factors determine the compound’s bioavailability and therapeutic potential in different tissues and organs.
Subcellular Localization
The subcellular localization of Kanzonol C plays a crucial role in its activity and function. Kanzonol C can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, Kanzonol C may localize to the nucleus, where it can modulate gene expression by interacting with transcription factors and other nuclear proteins . Additionally, Kanzonol C can accumulate in the cytoplasm, where it influences cell signaling pathways and metabolic processes . Understanding the subcellular localization of Kanzonol C is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
准备方法
合成路线和反应条件
KANZONOL C 的合成通常涉及特定的化学步骤。一种常见的方法是取代苯胺的氧化。此过程需要精确的反应条件,包括控制的温度和使用特定的氧化剂。 具体步骤可能因最终产品的所需产量和纯度而异 .
工业生产方法
KANZONOL C 的工业生产涉及将实验室合成方法扩大规模。这通常包括优化反应条件以最大限度地提高产量并减少杂质。 该过程可能涉及连续流动反应器和先进的纯化技术,以确保化合物符合工业标准 .
化学反应分析
反应类型
KANZONOL C 会经历各种化学反应,包括:
氧化: 该反应可以改变化合物上的官能团,从而可能改变其生物活性。
还原: 该反应可用于将 KANZONOL C 转化为具有不同特性的不同衍生物。
常见试剂和条件
这些反应中使用的常见试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 温度、pH 值和溶剂选择等反应条件对于确定这些反应的结果至关重要 .
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化会导致醌的形成,而还原会导致各种醇或胺的形成 .
相似化合物的比较
KANZONOL C 可以与其他类似的化合物进行比较,例如异巴伐卡酮和 4-羟基胡萝卜素。这些化合物也表现出抗菌和抗癌特性,但它们的作用机制和分子靶点不同。 KANZONOL C 独特之处在于它既是抗菌剂又是酪氨酸酶抑制剂,使其成为科学研究中的通用化合物 .
类似化合物列表
- 异巴伐卡酮
- 4-羟基胡萝卜素
- 巴伐卡宁
- 黄腐醇
如果您还有其他问题或需要更多详细信息,请随时提问!
属性
IUPAC Name |
(E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O4/c1-16(2)5-9-19-15-18(7-12-22(19)26)8-13-23(27)21-11-14-24(28)20(25(21)29)10-6-17(3)4/h5-8,11-15,26,28-29H,9-10H2,1-4H3/b13-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGDCCSHOGQUSW-MDWZMJQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C=CC(=O)C2=C(C(=C(C=C2)O)CC=C(C)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1)/C=C/C(=O)C2=C(C(=C(C=C2)O)CC=C(C)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 5-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylate](/img/structure/B1637828.png)

![1-phenyl-3-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]urea](/img/structure/B1637837.png)



![Propanoic acid, 2-[4-(2-chlorophenoxy)phenoxy]-](/img/structure/B1637859.png)






